2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3/c1-22-13-2-3-15(17)14(8-13)16(21)19-11-9-18-20(10-11)12-4-6-23-7-5-12/h2-3,8-10,12H,4-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTDNUALFJOWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=CN(N=C2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Bromination: Introduction of the bromine atom to the benzene ring.
Methoxylation: Addition of the methoxy group to the benzene ring.
Formation of Benzamide: Coupling of the benzene ring with an amide group.
Pyrazole Formation: Synthesis of the pyrazole ring.
Coupling with Tetrahydro-2H-pyran: Final coupling to introduce the tetrahydro-2H-pyran moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to increase yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include benzamide derivatives with variations in the pyrazole substituent, benzene ring substituents, or heterocyclic cores. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
*Calculated using molecular formula C₁₆H₁₈BrN₃O₃.
Key Observations:
Substituent Impact on Solubility :
- The oxan-4-yl group in the target compound introduces an oxygen atom, improving aqueous solubility compared to the 4-methylbenzyl group in ’s analog, which is more lipophilic (logP ~3.5 vs. ~2.1) .
- The methoxy group in the target compound further enhances polarity, contrasting with the purely hydrophobic bromo substituent in ’s analog.
The pyrazol-3-one derivative () lacks the amide linkage, reducing hydrogen-bonding capacity but increasing electrophilicity due to the ketone group .
Synthetic Considerations: The target compound’s synthesis likely involves coupling a 2-bromo-5-methoxybenzoyl chloride with a 1-(oxan-4-yl)-1H-pyrazol-4-amine intermediate, analogous to methods described for ’s compound .
Biological Activity
2-Bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide (CAS Number: 1797021-40-9) is a synthetic compound that has garnered interest due to its potential biological activities. This compound's structure includes a brominated benzamide linked to a pyrazole moiety, which is known for its diverse pharmacological properties.
- Molecular Formula : C₁₆H₁₈BrN₃O₃
- Molecular Weight : 380.24 g/mol
- Structure : The compound features a 2-bromo and 5-methoxy substitution on the benzene ring, along with an oxan-4-yl and pyrazolyl group.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antifungal, antibacterial, and anticancer properties. Below are detailed findings from recent research.
Antifungal Activity
A study evaluating pyrazole derivatives found that compounds similar to this compound exhibited significant antifungal activity against Sclerotinia sclerotiorum and Valsa mali. The compound's effectiveness was measured using the half-maximal effective concentration (EC50):
| Compound | Target Organism | EC50 (mg/L) |
|---|---|---|
| 2-Bromo Compound | Sclerotinia sclerotiorum | 0.20 |
| Reference Drug | Fluxapyroxad | 0.12 |
| Reference Drug | Boscalid | 0.11 |
| 2-Bromo Compound | Valsa mali | 3.68 |
| Reference Drug | Fluxapyroxad | 12.67 |
These results indicate that the compound may serve as a promising candidate for developing new antifungal agents .
Anticancer Activity
Research has also highlighted the anticancer potential of pyrazole derivatives. For instance, similar compounds demonstrated inhibitory effects on various cancer cell lines, showing IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 2-Bromo Compound | HCT-116 | 1.9 |
| 2-Bromo Compound | MCF-7 | 2.3 |
| Reference Drug | Doxorubicin | 3.23 |
This suggests that the compound could be further investigated for its use in cancer therapies .
The mechanism of action for compounds like this compound is hypothesized to involve interaction with specific enzymes or proteins within target organisms or cancer cells. For example, molecular docking studies have indicated potential binding sites on succinate dehydrogenase (SDH), which may explain its antifungal activity .
Case Studies
A notable case study involved synthesizing and testing a series of pyrazole derivatives, including the target compound. The findings indicated that modifications in the pyrazole structure could enhance biological activity, highlighting structure–activity relationships (SAR) critical for drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2-bromo-5-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis involving coupling reactions (e.g., amide bond formation between benzamide and pyrazole precursors) and functional group protection/deprotection strategies. For cyclization steps, phosphorous oxychloride (POCl₃) at controlled temperatures (e.g., 120°C) has been effective in similar heterocyclic systems . Yield optimization can be achieved via solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., HATU for amidation), and real-time monitoring by TLC/HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C5, bromine at C2) and pyrazole-oxan-4-yl connectivity .
- IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
- HPLC/MS : Assess purity (>95%) and molecular weight (theoretical MW: ~406.2 g/mol) .
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
- Methodology : Single-crystal diffraction data collected at low temperature (e.g., 100 K) and refined using SHELXL. Hydrogen bonding between the amide group and oxan-4-yl oxygen can validate spatial arrangements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodology : Systematically modify substituents (e.g., replace bromine with fluorine, alter oxan-4-yl with piperidine) and evaluate biological activity. For example, fluorinated analogs may improve metabolic stability, while bulkier substituents could enhance target binding . Use computational docking (e.g., AutoDock Vina) to predict interactions with hypothetical targets like kinases or GPCRs .
Q. What strategies address contradictory bioactivity data in different assay systems?
- Methodology :
- Comparative assays : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify assay-specific artifacts .
- Meta-analysis : Cross-reference data from analogs (e.g., pyrazole-benzamide derivatives in ) to isolate structural determinants of activity .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodology :
- ADMET prediction : Use tools like SwissADME to estimate solubility (LogP ~2.5), CYP450 interactions, and hepatotoxicity.
- Metabolite identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation of methoxy groups) and validate with in vitro liver microsomes .
Q. What experimental approaches validate the compound’s mechanism of action in inflammatory pathways?
- Methodology :
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for targets like COX-2 or NF-κB.
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map signaling cascades .
Q. How can synergistic effects with existing therapies be systematically evaluated?
- Methodology :
- Combination index (CI) : Use the Chou-Talalay method to quantify synergy with standard drugs (e.g., cisplatin in cancer models) .
- In vivo models : Test efficacy in disease-relevant models (e.g., murine inflammation assays) with pharmacokinetic monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
